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TATA modulatory factor - 149954-67-6

TATA modulatory factor

Catalog Number: EVT-1519213
CAS Number: 149954-67-6
Molecular Formula: C6H9NO4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The TATA element modulatory factor is a significant protein involved in regulating gene expression by interacting with the TATA box, a core promoter element found in many eukaryotic genes. This factor plays a crucial role in transcriptional regulation, particularly in response to various stimuli such as hormones and nutrients. The TATA element modulatory factor is also known for its involvement in the modulation of pathways that influence metabolic processes, notably in mammalian cells.

Source

The TATA element modulatory factor is encoded by the TMF1 gene in humans. This gene has been studied extensively due to its implications in various biological processes, including its role as a coactivator for nuclear receptors and its interactions with viral elements, particularly from the human immunodeficiency virus type 1.

Classification

The TATA element modulatory factor belongs to a broader class of transcription factors and coactivators that interact with DNA and other regulatory proteins. It is classified under the following categories:

  • Transcription Factors: Proteins that bind to specific DNA sequences to regulate gene expression.
  • Coactivators: Proteins that increase the rate of transcription by binding to an activator or transcription factor.
  • Nuclear Receptors: Proteins that mediate the effects of steroid hormones and other signaling molecules.
Synthesis Analysis

Methods

The synthesis of the TATA element modulatory factor involves several steps, primarily focusing on recombinant DNA technology. The TMF1 gene can be cloned into expression vectors, which are then introduced into host cells (e.g., bacteria or mammalian cells) for protein production.

Technical Details

  1. Cloning: The TMF1 gene is amplified using polymerase chain reaction techniques and cloned into suitable plasmids.
  2. Transformation: The plasmids are introduced into competent bacterial cells (e.g., Escherichia coli) via heat shock or electroporation.
  3. Expression: Induction of protein expression can be achieved using specific inducers (e.g., isopropyl β-D-1-thiogalactopyranoside).
  4. Purification: The expressed protein is purified using affinity chromatography techniques, often taking advantage of tags such as His-tags or GST-tags.
Molecular Structure Analysis

Structure

The TATA element modulatory factor has a complex structure characterized by several functional domains that facilitate its interaction with DNA and other proteins. Key features include:

  • DNA-binding domain: Responsible for recognizing and binding to the TATA box.
  • Coactivator domain: Interacts with other transcription factors and coactivators to enhance transcriptional activity.

Data

Structural studies using techniques such as X-ray crystallography or nuclear magnetic resonance have provided insights into the three-dimensional arrangement of the TATA element modulatory factor, revealing how it interacts with DNA and other proteins at a molecular level.

Chemical Reactions Analysis

Reactions

The primary chemical reactions involving the TATA element modulatory factor include:

  • Binding Reactions: The binding of the TATA element modulatory factor to the TATA box in DNA, which is crucial for initiating transcription.
  • Regulatory Interactions: Modulation of other transcription factors and coactivators through protein-protein interactions.

Technical Details

These interactions can be studied using techniques such as electrophoretic mobility shift assays (EMSA) to observe binding affinities and specificities, as well as co-immunoprecipitation assays to analyze protein interactions.

Mechanism of Action

Process

The TATA element modulatory factor acts primarily by modulating the assembly of the transcriptional machinery at the promoter region. It enhances or suppresses the recruitment of RNA polymerase II and associated factors, thereby influencing gene expression levels.

Data

Research indicates that the TATA element modulatory factor can significantly alter transcriptional responses to various stimuli, including hormonal signals and metabolic changes, thereby playing a vital role in cellular adaptation processes.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 160 kDa.
  • Isoelectric Point: Varies depending on post-translational modifications; typically ranges between pH 6-8.

Chemical Properties

  • Solubility: Generally soluble in buffer solutions used for protein purification.
  • Stability: Stability can be affected by temperature, pH, and ionic strength; optimal conditions are required for maintaining activity.

Relevant analyses include circular dichroism spectroscopy to assess secondary structure content and differential scanning calorimetry to determine thermal stability.

Applications

The TATA element modulatory factor has several scientific applications:

  • Gene Regulation Studies: Used to investigate mechanisms of transcriptional regulation in various biological contexts.
  • Disease Research: Important for understanding viral pathogenesis, particularly in human immunodeficiency virus infections.
  • Metabolic Studies: Investigated for its role in metabolic regulation, particularly concerning lipid synthesis pathways in mammalian cells.
Molecular Characterization of TATA Modulatory Factor (TMF1)

Structural Features and Domain Architecture

TATA element modulatory factor 1 (TMF1), also known as ARA160, is a multifunctional protein characterized by a complex and evolutionarily conserved domain architecture that underpins its diverse cellular roles. The human TMF1 gene encodes a large protein of approximately 1093 amino acids, featuring several functionally distinct domains critical for its interactions and regulatory functions. The N-terminal region contains a coiled-coil motif that facilitates oligomerization and serves as a critical interaction interface for partner proteins [1] [6]. This is followed by a tropomyosin homology domain (residues 553-802), which shares structural similarities with cytoskeletal proteins and may contribute to TMF1's involvement in intracellular trafficking [6].

The central region harbors a DNA-binding domain (residues 542-615) that enables sequence-specific interactions with promoter elements, including TATA-like sequences [6]. Most notably, the C-terminus contains the TMFTATAbd domain (residues 979-1090 in isoform 2), which is essential for its modulatory activity on TATA box-containing promoters and exhibits structural features allowing minor groove DNA contacts [1] [6]. This domain is structurally related to the SMC (Structural Maintenance of Chromosomes) proteins, suggesting potential roles in chromatin organization and transcriptional regulation [1]. Additionally, an ATP-synt_B domain (residues 646-752) shows homology to ATP synthase subunits, though its functional significance in TMF1 remains under investigation [6].

Table 1: Structural Domains of Human TMF1 Protein

DomainAmino Acid ResiduesFunctional Significance
Coiled-coil motif~1-200Protein oligomerization, interaction interface
Tropomyosin homology553-802Structural integrity, potential cytoskeletal association
DNA-binding domain542-615Sequence-specific DNA recognition
TMFTATAbd domain979-1090TATA-box modulation, DNA minor groove binding
ATP-synt_B-like domain646-752Unknown; potential ATPase-related function

TMF1 undergoes conformational changes that regulate its functional switching between transcriptional modulation and Golgi-associated trafficking roles. Structural studies indicate that the spatial arrangement of these domains allows TMF1 to act as a molecular scaffold, integrating signals from diverse cellular pathways [1].

Genomic Localization and Evolutionary Conservation

The human TMF1 gene is located on chromosome 3 at position p14.1 (3p14.1), spanning approximately 32.5 kilobases from base pair 69,019,827 to 69,052,333 on the complementary strand (GRCh38.p14 assembly) [6]. The gene comprises 17 exons that undergo alternative splicing to generate multiple transcript variants. Two major protein-coding isoforms have been validated: isoform 1 (NP009045.2) containing 1093 amino acids, and the shorter isoform 2 (NP001350808.1), which lacks an internal segment within the tropomyosin homology domain [6].

TMF1 exhibits remarkable evolutionary conservation across metazoans, reflecting its fundamental biological roles. Orthologs have been identified in model organisms ranging from mice (Mus musculus) to zebrafish (Danio rerio) and fruit flies (Drosophila melanogaster). The mouse TMF1 ortholog (MGI:2684999) shares approximately 85% amino acid identity with human TMF1 and is located on chromosome 6 (97.13 – 97.16 Mb) [1]. Domain architecture conservation is particularly striking, with the TMFTATAbd domain showing the highest sequence similarity across species (over 92% identity between human and mouse) [1] [6]. This conservation extends to critical functional residues within the DNA-binding and protein-interaction domains, suggesting maintained molecular functions throughout vertebrate evolution.

Expression profiling reveals ubiquitous but variable TMF1 expression across human tissues, with highest levels observed in the testis (RPKM 20.2), thyroid gland (RPKM 13.7), and minor salivary glands [6]. This tissue distribution pattern is conserved in mammals, supporting the protein's roles in specialized cellular functions beyond basic housekeeping activities. The promoter region of TMF1 contains multiple putative transcription factor binding sites, including those for SP1, AP-1, and androgen response elements (AREs), suggesting complex transcriptional regulation that may integrate developmental and hormonal signals [6].

Post-Translational Modifications

TMF1 undergoes extensive post-translational modifications (PTMs) that dynamically regulate its subcellular localization, stability, and functional interactions. Two particularly well-characterized modifications are tyrosine phosphorylation and ubiquitination, which serve as molecular switches controlling TMF1's participation in diverse signaling networks.

Tyrosine phosphorylation represents a key regulatory mechanism for TMF1. The protein serves as a substrate for the FER tyrosine kinase, which phosphorylates specific tyrosine residues within TMF1's central regulatory domain [1]. This phosphorylation event occurs in the nucleus and creates binding sites for SH2 domain-containing proteins, effectively converting TMF1 into a signaling scaffold. Phosphorylation-dependent interactions have been demonstrated with nuclear receptors and transcription factors, suggesting that this modification acts as a molecular switch that converts extracellular signals into transcriptional responses [1] [6]. The FER-TMF1 axis appears particularly important in cellular stress responses and may integrate signals from growth factor receptors with nuclear transcriptional programs.

Ubiquitination serves as another crucial regulatory modification for TMF1. Mass spectrometry studies have identified multiple lysine residues targeted by E3 ubiquitin ligases, resulting in either proteasomal degradation or functional modulation [5]. Ubiquitination occurs predominantly on residues within the C-terminal regulatory domain and exhibits stimulus-dependent dynamics. Notably, TMF1 stability is regulated through competitive crosstalk between ubiquitination and phosphorylation events, creating a sophisticated regulatory circuit that controls TMF1 protein levels in response to cellular conditions [5] [8]. Under DNA damage stress, for instance, phosphorylation at specific sites protects TMF1 from ubiquitin-mediated degradation, thereby extending its half-life and enhancing its transcriptional functions.

Table 2: Experimentally Validated Post-Translational Modifications of TMF1

Modification TypeEnzyme ResponsibleFunctional Consequences
Tyrosine phosphorylationFER kinaseCreates SH2 binding sites; regulates transcription factor interactions
UbiquitinationUnidentified E3 ligasesControls protein stability; modulates subcellular localization
Phosphorylation (Ser/Thr)Putative kinasesRegulates DNA binding affinity; affects Golgi association

The combinatorial action of these PTMs enables TMF1 to function as a molecular integrator that processes diverse cellular signals into context-specific functional outputs. The spatial and temporal dynamics of these modifications create a sophisticated regulatory code that determines whether TMF1 participates in transcriptional regulation, membrane trafficking, or stress response pathways [5].

Key Interaction Partners

TMF1 functions as a nodal scaffold protein that physically associates with diverse molecular partners, thereby integrating transcriptional regulation with intracellular signaling and trafficking pathways. Four particularly significant interaction partners demonstrate the functional versatility of TMF1 in cellular physiology:

STAT3 (Signal Transducer and Activator of Transcription 3): TMF1 directly interacts with STAT3 in the nucleus, modulating its transcriptional activity in cytokine signaling pathways [3]. This interaction occurs through the coiled-coil domain of TMF1 and the coiled-coil domain of STAT3. Functional studies demonstrate that TMF1 enhances STAT3-dependent transcription of genes involved in cell proliferation and immune responses. In prostate cancer models, the TMF1-STAT3 axis promotes epithelial-mesenchymal transition (EMT) through upregulation of CCL2, establishing a molecular link between transcriptional regulation and metastatic progression [3]. The interaction appears particularly important in mediating cross-talk between androgen receptor signaling and inflammatory pathways in the tumor microenvironment.

Androgen Receptor (AR/NR3C4): TMF1 (originally identified as ARA160) functions as a tissue-specific androgen receptor coactivator [1] [6] [9]. The interaction occurs through the N-terminal domain of AR and the central region of TMF1 (residues 400-600). This association enhances AR-dependent transcription by stabilizing the receptor on androgen response elements (AREs) in target gene promoters [9]. Mechanistically, TMF1 recruits additional coactivators and chromatin remodeling complexes to AR-bound enhancers, thereby amplifying androgen signaling. In prostate cancer progression, TMF1-AR interactions shift from activating to repressive as cancers become castration-resistant, suggesting context-dependent functional outcomes [9]. The TMF1-AR axis represents a critical node in prostate epithelial-stromal communication, influencing both cancer cell autonomous behaviors and microenvironment remodeling.

Rab6 GTPase: TMF1 contains a Golgi localization signal and functions as a golgin tethering factor through its direct interaction with Rab6, a small GTPase regulating vesicular trafficking [1] [6]. This interaction involves the C-terminal domain of TMF1 and the GTP-bound form of Rab6. TMF1 acts as an effector for Rab6 in retrograde transport from endosomes to the Golgi apparatus and from the Golgi to the endoplasmic reticulum [1] [6]. Structural studies reveal that TMF1 dimerization creates a binding pocket that accommodates Rab6-GTP, with the TMFTATAbd domain unexpectedly participating in this protein-protein interaction. This dual functionality (transcription and trafficking) appears unique among golgins and may represent a mechanism for coordinating gene expression with membrane dynamics during cell differentiation or stress responses.

Glucocorticoid Receptor (NR3C1): TMF1 modulates the transcriptional activity of the glucocorticoid receptor (GR) through direct protein-protein interactions [6]. This interaction involves the DNA-binding domain of GR and the central region of TMF1. Functional studies indicate that TMF1 can either enhance or repress GR-dependent transcription in a promoter context-dependent manner. The TMF1-GR interaction provides a molecular link between stress hormone signaling and cellular differentiation programs, particularly in tissues where both proteins are co-expressed at high levels, such as the adrenal cortex and lymphoid organs [6]. This interaction may underlie tissue-specific responses to glucocorticoids and contribute to the side effect profiles of synthetic glucocorticoids used therapeutically.

Table 3: Experimentally Validated TMF1 Interaction Partners

Interaction PartnerInteraction DomainFunctional Consequences
STAT3TMF1 coiled-coil domainEnhances STAT3 transcriptional activity; promotes EMT
Androgen Receptor (AR)TMF1 central region (400-600)Coactivates AR-dependent transcription; prostate differentiation
Rab6 GTPaseTMF1 C-terminal domainRegulates retrograde Golgi transport; vesicle tethering
Glucocorticoid ReceptorTMF1 central regionModulates GR target gene specificity; stress response integration

These interactions position TMF1 as a critical molecular integrator that bridges nuclear events (transcription factor activity) with cytoplasmic processes (membrane trafficking) and extracellular signaling (hormone and cytokine responses). The ability of TMF1 to simultaneously engage multiple partners through distinct domains enables the formation of tissue-specific macromolecular complexes that determine cellular responses to developmental cues and environmental challenges [1] [6] [9].

Properties

CAS Number

149954-67-6

Product Name

TATA modulatory factor

Molecular Formula

C6H9NO4

Synonyms

TATA modulatory factor

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